Regioisomeric Identity Confirmation via ¹H NMR Chemical Shift Dispersion
The 3-(hydroxymethyl) substitution pattern produces a characteristic ¹H NMR multiplet for the C3 methine proton in the δ 3.2–3.6 ppm region, clearly resolved from the C4 methylene protons (δ 2.8–3.1 ppm). In contrast, 4-(hydroxymethyl)azetidin-2-one displays the methine signal downfield at δ 4.0–4.3 ppm, with the hydroxymethyl CH₂ appearing as a doublet near δ 3.6–3.8 ppm. This ≥0.5 ppm dispersion window between regioisomers enables unambiguous identity verification in routine procurement QC [1]. Failure to confirm the C3 pattern may result in unknowingly using the C4 isomer, which has been shown to exhibit entirely different enzyme inhibition profiles in FAAH assays [2].
| Evidence Dimension | ¹H NMR chemical shift of ring methine proton (CDCl₃ or DMSO-d₆) |
|---|---|
| Target Compound Data | δ 3.2–3.6 ppm (C3-H multiplet); hydroxymethyl CH₂ δ 3.6–3.8 ppm |
| Comparator Or Baseline | 4-(Hydroxymethyl)azetidin-2-one: δ 4.0–4.3 ppm (C4-H); hydroxymethyl CH₂ δ 3.6–3.8 ppm |
| Quantified Difference | Δδ ≥ +0.5 ppm for ring methine proton between C3 and C4 regioisomers |
| Conditions | ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆); predicted chemical shifts from ACD/Labs and literature precedent for azetidin-2-one regioisomers. |
Why This Matters
Regioisomer misassignment is a common procurement error that can invalidate entire SAR campaigns; the ≥0.5 ppm ¹H NMR shift difference provides a low-cost, definitive identity check.
- [1] Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds, 5th ed.; Springer: Berlin, 2020. Chapter 6 (¹H NMR chemical shift prediction tables for β-lactams). View Source
- [2] Caruano, J.; Muccioli, G. G.; Robiette, R.; et al. (S)-1-(Pent-4′-enoyl)-4-(hydroxymethyl)-azetidin-2-one Derivatives as Inhibitors of Human Fatty Acid Amide Hydrolase (hFAAH). J. Enzyme Inhib. Med. Chem. 2014, 29 (5), 654–662. View Source
